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Compound of Interest

Compound Name: 4-Bromobenzenesulfonyl chloride

Cat. No.: B119516 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Schotten-Baumann-

Reaktion unter Verwendung von 4-Brombenzolsulfonylchlorid zur Synthese von Sulfonamiden

und Sulfonsäureestern. Die hier beschriebenen Methoden sind für den Einsatz in der

organischen Synthese und der medizinischen Chemie optimiert und richten sich an Fachleute,

die robuste und reproduzierbare Verfahren benötigen.

Einleitung
Die Schotten-Baumann-Reaktion, benannt nach ihren Entdeckern Carl Schotten und Eugen

Baumann, ist eine vielseitige Methode zur Acylierung von Aminen, Alkoholen und Phenolen.[1]

Bei der Reaktion von 4-Brombenzolsulfonylchlorid, einem wichtigen Reagenz in der

organischen Synthese, mit nukleophilen Partnern wie primären oder sekundären Aminen

entstehen Sulfonamide, während die Reaktion mit Alkoholen zu Sulfonsäureestern führt. Diese

Produkte sind wichtige Zwischenprodukte in der pharmazeutischen Forschung und

Entwicklung. Die Reaktion wird typischerweise unter basischen Bedingungen durchgeführt, um

den als Nebenprodukt entstehenden Chlorwasserstoff zu neutralisieren und die Reaktion

voranzutreiben.[2][3] Üblicherweise wird ein zweiphasiges System aus einem organischen

Lösungsmittel und einer wässrigen Basenlösung verwendet.[4]
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Der Mechanismus der Schotten-Baumann-Reaktion ist eine nukleophile Acylsubstitution. Das

Nukleophil (z. B. ein Amin oder Alkohol) greift das elektrophile Schwefelatom des 4-

Brombenzolsulfonylchlorids an. Dies führt zur Bildung eines tetraedrischen Zwischenprodukts.

Anschließend wird das Chloridion als Abgangsgruppe eliminiert, und die zugesetzte Base

deprotoniert das Nukleophil, was zur Bildung des stabilen Sulfonamids oder Sulfonsäureesters

führt.

Zusammenfassung der Reaktionsbedingungen
Die Wahl der Base und des Lösungsmittels ist entscheidend für den Erfolg der Schotten-

Baumann-Reaktion. Die folgende Tabelle fasst typische quantitative Parameter für die Reaktion

von 4-Brombenzolsulfonylchlorid mit verschiedenen Nukleophilen zusammen.
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Parameter
Reaktion mit
primärem/sekundär
em Amin

Reaktion mit
Alkohol

Reaktion mit
Benzamid

Nukleophil Benzylamin (Beispiel) Neopentylalkohol Benzamid

Produkt

N-Benzyl-4-

brombenzolsulfonami

d

Neopentyl-4-

brombenzolsulfonat

N-(4-

Brombenzolsulfonyl)b

enzamid

4-

Brombenzolsulfonylchl

orid

1.0 Äquivalente
1.0 Äquivalente (2.20

g, 8.61 mmol)
1.1 Äquivalente

Nukleophil 1.0 Äquivalente
1.5 Äquivalente (1.39

mL, 12.91 mmol)
1.0 Äquivalente

Base
Triethylamin (1.2

Äquivalente)

Pyridin

(Lösungsmittel, 30

mL)

Pyridin (1.2

Äquivalente)

Lösungsmittel Dichlormethan (DCM) Pyridin
Dichlormethan (DCM),

wasserfrei

Temperatur
0 °C bis

Raumtemperatur
Raumtemperatur Raumtemperatur

Reaktionszeit 4 - 6 Stunden Über Nacht 2 - 4 Stunden

Aufarbeitung
Wäsche mit 1N HCl,

ges. NaHCO₃, Sole

Extraktion mit

Ethylacetat, Wäsche

mit ges. NaHCO₃,

0.05 N HCl, Sole

Wäsche mit 1M HCl,

ges. NaHCO₃, Sole

Ausbeute Typischerweise hoch 85 % Typischerweise hoch

Experimentelle Protokolle
Die folgenden Protokolle beschreiben detaillierte Verfahren für die Synthese von Sulfonamiden

und Sulfonsäureestern aus 4-Brombenzolsulfonylchlorid.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protokoll 1: Synthese von N-Benzyl-4-
brombenzolsulfonamid
Dieses Protokoll beschreibt die Reaktion von 4-Brombenzolsulfonylchlorid mit Benzylamin,

einem primären Amin.

Materialien:

4-Brombenzolsulfonylchlorid

Benzylamin

Triethylamin

Dichlormethan (DCM), wasserfrei

1 N Salzsäure (HCl)

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

Gesättigte Natriumchloridlösung (Sole)

Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Rundkolben, Magnetrührer, Tropftrichter, Scheidetrichter

Durchführung:

In einem trockenen Rundkolben wird Benzylamin (1.0 Äquivalent) in wasserfreiem

Dichlormethan gelöst.

Triethylamin (1.2 Äquivalente) wird zu der Lösung gegeben.

Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.

Eine Lösung von 4-Brombenzolsulfonylchlorid (1.0 Äquivalent) in wasserfreiem

Dichlormethan wird langsam über einen Tropftrichter zu der gerührten Aminlösung gegeben.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nach vollständiger Zugabe lässt man die Reaktionsmischung auf Raumtemperatur

erwärmen und rührt für 4-6 Stunden. Der Reaktionsfortschritt wird mittels

Dünnschichtchromatographie (DC) überwacht.[2]

Nach Abschluss der Reaktion wird die Reaktionsmischung nacheinander mit 1 N HCl,

gesättigter NaHCO₃-Lösung und Sole gewaschen.

Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und

das Lösungsmittel im Vakuum entfernt.

Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie gereinigt

werden.

Protokoll 2: Synthese von Neopentyl-4-
brombenzolsulfonat
Dieses Protokoll beschreibt die Reaktion von 4-Brombenzolsulfonylchlorid mit

Neopentylalkohol.[5]

Materialien:

4-Brombenzolsulfonylchlorid (2.20 g, 8.61 mmol)

Neopentylalkohol (1.39 mL, 12.91 mmol)

Pyridin, wasserfrei (30 mL)

Ethylacetat

Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

0.05 N wässrige Salzsäure (HCl)

Gesättigte wässrige Natriumchloridlösung (Sole)

Wasserfreies Natriumsulfat (Na₂SO₄)

Kieselgel für die Säulenchromatographie
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Rundkolben, Magnetrührer, Scheidetrichter, Rotationsverdampfer

Durchführung:

In einem Rundkolben werden 4-Brombenzolsulfonylchlorid (2.20 g, 8.61 mmol) und Pyridin

(30 mL) vorgelegt.[5]

Unter Rühren wird bei Raumtemperatur Neopentylalkohol (1.39 mL, 12.91 mmol)

zugegeben.[5]

Die Reaktionsmischung wird über Nacht bei Raumtemperatur gerührt.[5]

Die Reaktion wird durch vorsichtige Zugabe von gesättigter wässriger

Natriumbicarbonatlösung beendet.[5]

Die Mischung wird in einen Scheidetrichter überführt und das Produkt dreimal mit

Ethylacetat extrahiert.[5]

Die vereinigten organischen Phasen werden nacheinander mit gesättigter wässriger

NaHCO₃-Lösung, 0.05 N wässriger HCl und Sole gewaschen.[5]

Die organische Schicht wird über wasserfreiem Na₂SO₄ getrocknet, filtriert und das

Lösungsmittel im Vakuum am Rotationsverdampfer entfernt.[5]

Das Rohprodukt wird durch Flash-Säulenchromatographie auf Kieselgel gereinigt, wobei mit

einem Gradienten von 30 %-50 % Dichlormethan in Hexan eluiert wird, um Neopentyl-4-

brombenzolsulfonat zu erhalten (2.24 g, 85 % Ausbeute).[5]

Protokoll 3: Synthese von N-(4-
Brombenzolsulfonyl)benzamid
Dieses Protokoll beschreibt die Reaktion von 4-Brombenzolsulfonylchlorid mit Benzamid.

Materialien:

4-Brombenzolsulfonylchlorid

Benzamid
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Pyridin, wasserfrei

Dichlormethan (DCM), wasserfrei

1 M Salzsäure (HCl)

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

Gesättigte Natriumchloridlösung (Sole)

Wasserfreies Magnesiumsulfat (MgSO₄)

Ethanol (zur Umkristallisation)

Rundkolben, Magnetrührer, Tropftrichter, Scheidetrichter

Durchführung:

In einem sauberen, trockenen Rundkolben wird Benzamid (1.0 Äquivalent) in wasserfreiem

Dichlormethan gelöst.[3]

Zu der gerührten Lösung wird bei Raumtemperatur Pyridin (1.2 Äquivalente) gegeben.[3]

Eine Lösung von 4-Brombenzolsulfonylchlorid (1.1 Äquivalente) in wasserfreiem

Dichlormethan wird langsam über einen Tropftrichter über 15-20 Minuten zugegeben.[3]

Die Reaktionsmischung wird bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird

mittels Dünnschichtchromatographie (DC) überwacht. Die Reaktion ist typischerweise

innerhalb von 2-4 Stunden abgeschlossen.[3]

Nach Abschluss der Reaktion wird die organische Phase nacheinander mit 1 M HCl,

gesättigter NaHCO₃-Lösung und Sole gewaschen.[3]

Die organische Schicht wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Filtrat

unter reduziertem Druck eingeengt, um das Rohprodukt zu erhalten.[3]

Das Rohprodukt wird aus Ethanol umkristallisiert, um reines N-(4-

Brombenzolsulfonyl)benzamid als Feststoff zu erhalten.[3]
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Visualisierungen
Die folgenden Diagramme illustrieren den allgemeinen Arbeitsablauf und die logischen

Beziehungen der Schotten-Baumann-Reaktion.

Reaktionsphase Aufarbeitungsphase Reinigungsphase

1. Reagenzien
(Nukleophil, Base, Lösungsmittel)

in Kolben vorlegen

2. Abkühlen
(z.B. 0 °C)

3. Langsame Zugabe
(4-Brombenzolsulfonylchlorid)

4. Reaktion
(Rühren bei RT)

5. Quenching
(z.B. mit wässriger Lösung)

6. Extraktion
(organisches Lösungsmittel)

7. Waschen
(Säure, Base, Sole)

8. Trocknen & Einengen
(Trockenmittel, Rotationsverdampfer)

9. Reinigung
(Umkristallisation oder

Säulenchromatographie)
Reines Produkt

Click to download full resolution via product page

Bildunterschrift: Allgemeiner Arbeitsablauf der Schotten-Baumann-Reaktion.

4-Brombenzolsulfonylchlorid
(Elektrophil)

HCl (Säure)

bildet

Produkt
(Sulfonamid oder Sulfonsäureester)

reagiert mit

Nukleophil
(Amin oder Alkohol)

bildetreagiert mit

Base
(z.B. Pyridin, NaOH, Et3N)

Salz + H2O

neutralisiert

 

Click to download full resolution via product page

Bildunterschrift: Logische Beziehung der Reaktionskomponenten.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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